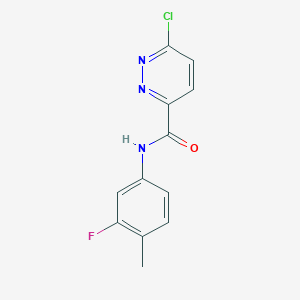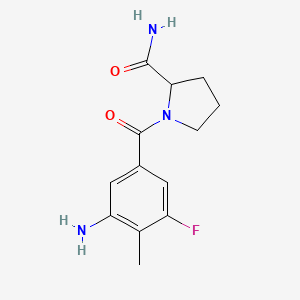![molecular formula C13H14N4O3 B7575416 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid, also known as TPBA, is a chemical compound that has been studied for its potential applications in scientific research. TPBA is a member of the triazole family of compounds, which have been found to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid is not fully understood. However, it has been proposed that 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid may exert its biological effects by inhibiting the activity of certain enzymes or proteins in the body. For example, 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models of diabetes. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has also been found to have anti-viral properties, inhibiting the replication of certain viruses such as hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid in lab experiments is its wide range of biological activities. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a potentially useful tool for studying these processes. However, one limitation of using 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid in lab experiments is its potential toxicity. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid. One area of research could be the development of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid derivatives with improved biological activity and reduced toxicity. Another area of research could be the investigation of the mechanism of action of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid, to better understand how it exerts its biological effects. Additionally, 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid could be studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid involves the reaction of 3-aminomethylbenzoic acid with triazole and propionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
3-[[3-(triazol-1-yl)propanoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12(4-6-17-7-5-15-16-17)14-9-10-2-1-3-11(8-10)13(19)20/h1-3,5,7-8H,4,6,9H2,(H,14,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOUWFVJSMVHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
![N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)


![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
![3-[[(1-Ethyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575390.png)
![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)
![3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7575401.png)
![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
